molecular formula C16H19N3O2 B2681160 N-ethyl-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide CAS No. 2034248-69-4

N-ethyl-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide

Cat. No. B2681160
CAS RN: 2034248-69-4
M. Wt: 285.347
InChI Key: SMTATTQBCBTLDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-ethyl-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a quinoline moiety, which is a double-ring structure containing a benzene ring fused with a pyridine .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . A catalyst-free synthesis method has been reported for the synthesis of N-pyridin-2-yl and N-quinolin-2-yl carbamates from easily accessible N-hetaryl ureas and alcohols .


Molecular Structure Analysis

The molecular structure of “N-ethyl-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide” is characterized by a pyrrolidine ring and a quinoline moiety. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The quinoline moiety is a double-ring structure containing a benzene ring fused with a pyridine .

Scientific Research Applications

Anticancer Activity

Quinoline derivatives have been found to exhibit potent anticancer activity . The presence of fluoro and chloro substitutions on the quinoline ring system has been associated with enhanced anticancer activity .

Antioxidant Activity

Quinoline-based compounds have been reported to possess antioxidant properties . These compounds can neutralize free radicals, which are harmful to the body and contribute to aging and disease.

Anti-Inflammatory Activity

Quinoline derivatives have demonstrated anti-inflammatory effects . They can potentially be used in the treatment of inflammatory diseases such as arthritis and asthma.

Antimalarial Activity

Quinoline and its derivatives are known for their antimalarial properties . They have been used extensively in the treatment of malaria, a life-threatening disease caused by parasites that are transmitted to people through the bites of infected mosquitoes.

Anti-SARS-CoV-2 Activity

Quinoline-based compounds have shown potential in the treatment of SARS-CoV-2 (COVID-19) infection . They could potentially inhibit the replication of the virus, thereby helping to control the spread of the disease.

Antituberculosis Activity

Quinoline derivatives have been found to exhibit antituberculosis activity . Tuberculosis is a serious infectious disease that mainly affects the lungs.

Antimicrobial Activity

Quinoline derivatives have shown good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

Antiviral Activity

Quinoline-based compounds have demonstrated antiviral effects . They could potentially be used in the treatment of various viral infections.

properties

IUPAC Name

N-ethyl-3-quinolin-2-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-2-17-16(20)19-10-9-13(11-19)21-15-8-7-12-5-3-4-6-14(12)18-15/h3-8,13H,2,9-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTATTQBCBTLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(C1)OC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide

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